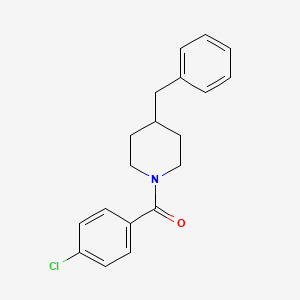

4-benzyl-1-(4-chlorobenzoyl)piperidine

Description

Contextualization of Piperidine (B6355638) Derivatives in Contemporary Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in modern medicinal chemistry. proquest.comencyclopedia.pub It is one of the most prevalent heterocyclic structures found in FDA-approved pharmaceuticals and is a cornerstone in the development of new therapeutic agents. researchgate.netarizona.edu The structural and chemical properties of the piperidine moiety allow it to serve as a versatile building block in drug design, contributing to a wide array of pharmacological activities. researchgate.netresearchgate.net

Piperidine derivatives have been successfully developed for more than twenty classes of pharmaceuticals. proquest.comresearchgate.net Their applications span a broad therapeutic spectrum, including treatments for cancer, viral infections, malaria, microbial and fungal diseases, hypertension, inflammation, and neurological conditions such as Alzheimer's disease and psychosis. researchgate.netijnrd.org The prevalence of this scaffold is evident in numerous blockbuster drugs, underscoring its importance to the pharmaceutical industry. researchgate.netarizona.edu The ability of the piperidine ring to be readily functionalized allows chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. Research continues to leverage this scaffold to create novel compounds with improved efficacy and selectivity. proquest.com

Table 1: Examples of Therapeutic Applications of Piperidine Derivatives

| Therapeutic Area | Examples of Piperidine-Based Agents |

|---|---|

| Oncology | Used in the development of agents that can induce apoptosis in cancer cells. nih.gov |

| Neuroscience | Includes antipsychotics like Melperone and Alzheimer's treatments like Donepezil. proquest.comijnrd.org |

| Infectious Diseases | Derivatives have shown antiviral, antibacterial, and antimalarial properties. researchgate.net |

| Analgesia | The piperidine structure is central to potent analgesics. encyclopedia.pubresearchgate.net |

| Cardiovascular | Utilized in antihypertensive medications. researchgate.net |

Significance of the 4-benzyl-1-(4-chlorobenzoyl)piperidine Scaffold in Chemical Biology and Drug Discovery Initiatives

The specific scaffold of this compound combines two key pharmacophoric fragments: the 4-benzylpiperidine (B145979) core and the 1-(4-chlorobenzoyl) group. Both components have been independently investigated for their biological activities, and their combination in a single molecule suggests potential for synergistic or unique pharmacological profiles.

The 4-benzylpiperidine moiety is a recognized pharmacophore that acts as a monoamine releasing agent, showing selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin (B10506). wikipedia.org Derivatives of 4-benzylpiperidine have been explored for various central nervous system (CNS) applications. For instance, research into 4-benzylpiperidine carboxamides has led to the identification of potent dual serotonin and norepinephrine reuptake inhibitors, which are targets for treating depression and other mood disorders. nih.gov Furthermore, benzylpiperidine-linked structures have been evaluated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov

The (4-chlorobenzoyl)piperidine fragment has also been the subject of significant drug discovery efforts. Notably, derivatives of this structure have been optimized as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL). researchgate.netnih.gov MAGL is a therapeutic target for a variety of conditions, including several types of cancer. researchgate.netnih.gov The research in this area identified a lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone, demonstrating the value of this scaffold in developing enzyme inhibitors. researchgate.netnih.gov

The combination of these two moieties in this compound creates a molecule with potential for polypharmacology—the ability to interact with multiple biological targets. This is a growing area of interest in drug discovery for complex diseases like Alzheimer's, where addressing both cognitive decline (via cholinesterase inhibition) and associated symptoms like depression (via serotonin transporter inhibition) is beneficial. researchgate.net The scaffold is therefore of significant interest for designing multi-target ligands, particularly for neurological and oncological applications.

Table 2: Research on Scaffolds Related to this compound

| Scaffold Fragment | Associated Biological Target/Activity | Potential Therapeutic Area |

|---|---|---|

| 4-Benzylpiperidine | Monoamine Releasing Agent; Serotonin/Norepinephrine Reuptake Inhibition; Cholinesterase Inhibition. wikipedia.orgnih.govnih.gov | Psychosis, Depression, Alzheimer's Disease. wikipedia.orgnih.govnih.gov |

| 4-Chlorobenzoylpiperidine | Monoacylglycerol Lipase (MAGL) Inhibition. researchgate.netnih.gov | Oncology, Neurological Disorders. researchgate.netnih.gov |

| 1-Benzoylpiperidine (B189436) | Acetylcholinesterase (AChE) and Serotonin Transporter (SERT) Inhibition. researchgate.net | Alzheimer's Disease. researchgate.net |

Historical Perspective and Evolution of Research on Related Chemical Entities

The history of piperidine research began with its discovery in the 19th century. The Scottish chemist Thomas Anderson first reported it in 1850, followed independently by the French chemist Auguste Cahours in 1852. wikipedia.org Both isolated the compound from piperine (B192125), the alkaloid responsible for the pungency of black pepper, which also gave piperidine its name. encyclopedia.pubwikipedia.org For many years, research focused on piperidine as a structural element within numerous natural alkaloids, including atropine (B194438) and morphine. encyclopedia.pub

The industrial production of piperidine is achieved through the hydrogenation of pyridine (B92270). wikipedia.org This availability allowed for its widespread use as a synthetic building block. The evolution of research then moved from the study of natural products to the deliberate design and synthesis of novel piperidine derivatives for therapeutic purposes.

In the mid-to-late 20th century, the development of synthetic piperidine-based drugs accelerated, leading to the creation of important medicines for psychosis (e.g., haloperidol) and pain (e.g., fentanyl), demonstrating the scaffold's utility in CNS-targeted drug discovery. wikipedia.org

More recently, research has become highly specialized, focusing on creating derivatives that interact with specific biological targets with high affinity and selectivity. The evolution is marked by a shift towards rational drug design, aided by computational modeling. researchgate.net Studies on 4-chlorobenzoylpiperidine derivatives as MAGL inhibitors and 4-benzylpiperidine carboxamides as dual reuptake inhibitors exemplify this modern approach. nih.govresearchgate.net This trajectory from a natural product fragment to a key element in sophisticated, target-oriented drug design highlights the enduring and evolving importance of the piperidine scaffold in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO/c20-18-8-6-17(7-9-18)19(22)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTLJFMQFABDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354701 | |

| Record name | (4-Benzyl-piperidin-1-yl)-(4-chloro-phenyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53760-52-4 | |

| Record name | (4-Benzyl-piperidin-1-yl)-(4-chloro-phenyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Benzyl 1 4 Chlorobenzoyl Piperidine and Its Analogues

Classical and Convergent Synthetic Routes to the Piperidine (B6355638) Core

The piperidine ring is a fundamental heterocyclic scaffold in numerous pharmaceuticals and bioactive compounds. nih.govajchem-a.com Its synthesis has been a subject of extensive research, leading to a variety of classical and convergent approaches.

One of the most common methods for constructing the piperidine core is the hydrogenation of pyridine (B92270) precursors. nih.gov For instance, 4-benzylpiperidine (B145979), the immediate precursor to the title compound, can be synthesized by the catalytic hydrogenation of 4-benzylpyridine. chemicalbook.comwikipedia.org This reduction is typically achieved using transition metal catalysts such as palladium on carbon (Pd/C) or ruthenium-based catalysts under hydrogen pressure. organic-chemistry.org Non-metal alternatives, such as the use of borane-ammonia (H3N-BH3), also provide an effective means for this transformation. organic-chemistry.org

Convergent strategies aim to assemble the piperidine ring from smaller, functionalized fragments. These methods offer flexibility in introducing substituents at various positions. Intramolecular cyclization reactions are a cornerstone of this approach. nih.gov For example, the cyclization of appropriately substituted open-chain amines can lead to the formation of the piperidine ring. organic-chemistry.org This can involve reactions like the intramolecular Michael addition of amines to α,β-unsaturated esters or the reductive amination of dicarbonyl compounds. youtube.com

Another convergent approach involves the dearomatization of pyridine rings, which can be achieved through chemo-enzymatic methods. nih.gov This strategy allows for the asymmetric synthesis of substituted piperidines, providing access to chiral building blocks. nih.gov

The following table summarizes some classical routes to the 4-benzylpiperidine core:

| Starting Material | Key Transformation | Reagents/Catalysts | Product | Reference |

| 4-Cyanopyridine (B195900) and Toluene (B28343) | Friedel-Crafts type reaction followed by catalytic hydrogenation | 1. Lewis Acid 2. H₂, Pd/C | 4-Benzylpiperidine | chemicalbook.comwikipedia.org |

| 4-Benzylpyridine | Catalytic Hydrogenation | H₂, Pd/C or RuCl₃·xH₂O | 4-Benzylpiperidine | chemicalbook.comwikipedia.orgorganic-chemistry.org |

| Pyridine N-oxides | Reduction | Ammonium formate, Pd/C | Piperidines | organic-chemistry.org |

| Alkyl dihalides and primary amines | Cyclocondensation | Microwave irradiation, alkaline aqueous medium | N-substituted piperidines | organic-chemistry.org |

Introduction of Benzyl (B1604629) and 4-Chlorobenzoyl Moieties through Directed Functionalization

Once the 4-benzylpiperidine core is obtained, the final step in the synthesis of the target compound is the introduction of the 4-chlorobenzoyl group at the nitrogen atom. This is typically achieved through an acylation reaction.

The most direct method is the N-acylation of 4-benzylpiperidine with 4-chlorobenzoyl chloride. frontiersin.orggoogle.comnih.gov This reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options.

The synthesis of the acylating agent, 4-chlorobenzoyl chloride, can be accomplished by treating 4-chlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The benzyl group at the 4-position is often introduced prior to the formation of the piperidine ring, as seen in the synthesis of 4-benzylpiperidine from 4-benzylpyridine. chemicalbook.comwikipedia.org However, it is also possible to introduce the benzyl group onto a pre-formed piperidine ring through various C-C bond-forming reactions, although this is a less common approach for this specific target.

Advanced Catalytic Methods for Structural Elaboration (e.g., Palladium-Catalyzed Coupling Reactions)

Modern organic synthesis has seen the advent of powerful catalytic methods that allow for the late-stage functionalization of complex molecules. For piperidine scaffolds, palladium-catalyzed cross-coupling reactions are particularly valuable for introducing a wide range of substituents. researchgate.net

While the synthesis of 4-benzyl-1-(4-chlorobenzoyl)piperidine itself may not necessitate these advanced methods, they are crucial for creating a diverse library of its analogues. For instance, palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions can be used to modify the aromatic rings of the benzyl and 4-chlorobenzoyl moieties.

For example, if a bromo-substituted analogue of the benzyl group is used, a Suzuki coupling could introduce a new aryl or heteroaryl group. Similarly, the chlorine atom on the benzoyl group could potentially be replaced with other functionalities through cross-coupling reactions, though this would require specific catalytic systems due to the lower reactivity of aryl chlorides compared to bromides or iodides.

Recent research has also focused on the direct C-H functionalization of the piperidine ring itself. researchgate.netacs.orgnih.gov This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of substituents at specific C-H bonds. Rhodium-catalyzed C-H insertion reactions, for instance, have been used to functionalize piperidines at various positions, with the regioselectivity often controlled by the choice of catalyst and the nature of the nitrogen protecting group. researchgate.netnih.gov

Multi-Component Reactions for Diverse Library Generation (e.g., Ugi Four-Component Reaction)

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. ajchem-a.com These reactions are particularly well-suited for the rapid generation of diverse chemical libraries.

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be adapted for the synthesis of piperidine-containing compounds. A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using a piperidine-containing starting material, such as a piperidine-derived aldehyde or amine, a wide array of complex molecules can be synthesized in a single step.

For instance, N-benzyl-4-piperidinecarboxaldehyde could serve as the aldehyde component in an Ugi reaction. google.com This would allow for the introduction of three new points of diversity around the piperidine core in a combinatorial fashion, leading to a large library of analogues of this compound.

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomerically Pure Derivatives

The introduction of chirality into piperidine derivatives is of significant interest, as different enantiomers of a bioactive compound can have distinct pharmacological properties. rsc.org Stereoselective synthesis and chiral resolution are the two main strategies to obtain enantiomerically pure piperidines.

Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool, such as amino acids. rsc.org For example, asymmetric hydrogenation of a prochiral pyridine derivative using a chiral catalyst can yield an enantiomerically enriched piperidine. nih.gov Chemo-enzymatic methods, which combine chemical synthesis with biocatalytic steps, have also emerged as a powerful tool for the asymmetric dearomatization of pyridines. nih.gov

Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. This is often accomplished by reacting the racemic piperidine with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. After separation, the resolving agent is removed to yield the individual enantiomers.

Chemical Transformations and Derivatization Potential of the this compound Scaffold

The this compound scaffold offers several sites for further chemical transformations, allowing for the synthesis of a broad range of derivatives.

The aromatic rings of both the benzyl and 4-chlorobenzoyl moieties are amenable to electrophilic aromatic substitution reactions. Depending on the directing effects of the existing substituents, various functional groups such as nitro, halogen, or acyl groups can be introduced.

The methylene (B1212753) bridge of the benzyl group could potentially be functionalized through radical reactions or by oxidation to a ketone, followed by further derivatization.

The amide bond, while generally stable, can be cleaved under harsh hydrolytic conditions to regenerate the 4-benzylpiperidine and 4-chlorobenzoic acid. The carbonyl group of the amide can also undergo reduction to an amine using strong reducing agents like lithium aluminum hydride.

The piperidine ring itself can be a target for derivatization. For example, dehydrogenation could introduce unsaturation, leading to tetrahydropyridine (B1245486) or pyridine derivatives. Ring-opening reactions, although more challenging, could also provide access to different classes of compounds.

The following table outlines some potential derivatization reactions:

| Reaction Type | Reagent/Conditions | Potential Product |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro-substituted aromatic rings |

| Suzuki Coupling (on a bromo-analogue) | Arylboronic acid, Pd catalyst, base | Biaryl derivatives |

| Amide Reduction | LiAlH₄ | 1-(4-chlorobenzyl)-4-benzylpiperidine |

| Amide Hydrolysis | Strong acid or base, heat | 4-Benzylpiperidine and 4-chlorobenzoic acid |

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidation of Key Pharmacophoric Elements and Structural Determinants for Biological Activity

The foundational structure of 4-benzyl-1-(4-chlorobenzoyl)piperidine contains several key pharmacophoric elements that are crucial for its biological activity. The benzoylpiperidine fragment is recognized as a privileged chemical frame in medicinal chemistry, present in a wide array of bioactive compounds. nih.gov This scaffold often serves as a crucial anchor for ligand orientation at receptor sites. nih.gov

The core components determining biological activity are:

The Piperidine (B6355638) Ring: This saturated heterocycle is a hallmark pharmacophore for binding to various targets, including sigma receptors. researchgate.net Its conformational flexibility and ability to present substituents in specific spatial orientations are vital. It can also be considered a potential bioisostere of the piperazine (B1678402) ring. nih.gov

The 4-Benzyl Moiety: This group plays a significant role in interactions within the binding pockets of enzymes and receptors. Molecular docking studies of related compounds have shown that the benzyl (B1604629) substituent establishes important interactions that can explain the potency of these analogues. nih.gov

The N-Acyl Group (4-chlorobenzoyl): The nature of the substituent on the piperidine nitrogen is critical. In the case of the N-benzoyl group, it contributes significantly to the binding affinity. For instance, the 4-(p-fluorobenzoyl)piperidine fragment is considered a key pharmacophore for anchoring ligands to the 5-HT2A receptor. nih.gov The introduction of a phenyl group on the nitrogen atom of the amide moiety in related structures has been shown to enhance activity. nih.gov

Impact of Substituent Modifications on Potency, Selectivity, and Biological Profile

Systematic modification of the core 4-benzyl-1-benzoylpiperidine structure has provided deep insights into the structural requirements for potency and selectivity at various biological targets.

Halogenation of the aromatic rings is a common strategy to modulate the electronic properties and binding interactions of the molecule.

Benzoyl Ring Halogenation: The presence and position of a halogen on the benzoyl ring are critical. The 4-chloro substituent in the parent compound is a key feature. In related series, a 4-fluoro substituent on the benzoyl ring was found to be crucial for the anchorage of ligands to the 5-HT2A receptor. nih.gov

Benzyl Ring Halogenation: Halogen substitution on the aromatic ring of the benzyl group can also significantly impact affinity. In a series of N-(1-benzylpiperidin-4-yl)arylacetamides, substitution with a halogen on the benzyl group led to a notable increase in affinity for sigma-2 receptors while maintaining a similar affinity for sigma-1 receptors. researchgate.net

Piperidine Ring Halogenation: Direct substitution on the piperidine ring itself can influence activity. For example, the introduction of a 3-fluorine atom onto the piperidine ring in a series of dipeptidyl peptidase II (DPP II) inhibitors preserved high potency while improving selectivity. nih.gov

A study on gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine highlighted that substitution with a 2-chlorobenzyl moiety resulted in a highly potent DPP II inhibitor with an IC50 of 0.23 nM. nih.gov

The addition of non-halogen substituents to the scaffold has diverse effects on the biological profile.

Alkoxy Groups: The introduction of a methoxy (B1213986) group on the benzoyl moiety, as in 4-benzyl-1-(4-methoxybenzoyl)piperidine, has been explored in the development of tyrosinase inhibitors. nih.gov

Alkyl Groups: The introduction of a 4-methyl group on the piperidine ring of certain inhibitors was found to improve selectivity while preserving high potency. nih.gov

Polar vs. Apolar Groups: In studies where a piperidine linker was used, it was generally observed that substitution with apolar moieties like aryl or benzyl rings resulted in compounds with higher activity. frontiersin.org Conversely, the introduction of more polar groups such as imidazole, succinimide, or morpholine (B109124) typically led to compounds with significantly reduced activity. frontiersin.org

The spacer or "linker" between the core piperidine ring and other functional groups is a critical determinant of activity.

In studies of 4-benzylpiperidine (B145979) carboxamides as monoamine reuptake inhibitors, the length of the carbon linker between the amide nitrogen and the 4-benzylpiperidine core was paramount. nih.gov It was found that compounds with a two-carbon linker inhibited dopamine (B1211576) reuptake with significantly higher potency than analogues with a three-carbon linker. nih.gov This highlights that optimal spacing is required to correctly position the pharmacophoric groups within the transporter's binding site. Similarly, systematic modifications to the aralkyl moiety attached to the piperidine nitrogen have been shown to greatly vary affinity and selectivity for sigma receptors. nih.gov

Altering the heterocyclic core or other ring systems within the molecule can lead to profound changes in the biological profile.

Piperidine vs. Piperazine: The replacement of the piperidine ring with a piperazine ring has been used to probe binding modes at sigma receptors. The comparison of affinities between corresponding piperidine and piperazine derivatives strongly supported the hypothesis of a different binding interaction for the two heterocyclic systems. nih.gov

Modifications to Fused Ring Systems: In the development of acetylcholinesterase (AChE) inhibitors based on a 1-benzylpiperidine (B1218667) scaffold, replacing an isoindolone ring system with other heterobicyclic structures was examined to optimize activity. nih.gov This demonstrates that modifications distal to the core piperidine can have significant effects.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For classes of compounds like benzylpiperidine derivatives, QSAR models serve as powerful predictive tools for designing new, more potent, and selective molecules.

The process involves generating statistically significant 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov For instance, a CoMFA study on N-(1-benzylpiperidin-4-yl)arylacetamide analogues revealed that the electrostatic properties of the substituents on the phenylacetamide aromatic ring were a strong influencing factor for binding to sigma-1 receptors. researchgate.net

In other studies on related N-benzyl pyridinone derivatives, statistically significant QSAR models were generated and validated, providing insights into the structural requirements for activity. nih.gov These models can create visual representations, often as color-coded "cubes" around a molecule, indicating regions where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity. researchgate.net Such models can then be used as 3D search queries to screen virtual libraries of designed compounds, prioritizing the synthesis of candidates with the highest predicted activity. researchgate.net For example, a linear regression model was developed for a series of 4-benzylpyridinone derivatives to correlate their structure with anti-HIV-1 activity. researchgate.net

Computational Chemistry and Molecular Modeling Applications in Research

Ligand-Protein Docking Simulations for Binding Mode Elucidation and Target Interaction Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is crucial for understanding potential mechanisms of action and for structure-based drug design. For derivatives of benzylpiperidine, docking simulations have been employed to elucidate binding modes and predict interactions with biological targets.

In studies involving close analogs, such as 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, molecular docking has been used to evaluate inhibitory potential against protein targets like the COVID-19 main protease. nih.govnih.gov These simulations, often performed with software like AutoDock Vina, reveal key molecular interactions that stabilize the ligand-protein complex. nih.gov The binding affinity is estimated through scoring functions that calculate the free energy of binding.

The primary interactions identified for related piperidine (B6355638) structures include:

π-π Stacking: These interactions occur between the aromatic rings of the ligand (the benzyl (B1604629) and chlorobenzoyl groups) and aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the protein's binding site. nih.gov

Hydrophobic Interactions: The nonpolar parts of the molecule form favorable interactions with hydrophobic pockets of the target protein.

Hydrogen Bonds: Although the core structure of 4-benzyl-1-(4-chlorobenzoyl)piperidine lacks strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor.

C-H...π Interactions: Weak molecular forces where a carbon-hydrogen bond interacts with the electron cloud of an aromatic ring are also observed. nih.gov

Analysis of these interactions helps in predicting the compound's biological activity and provides a basis for designing derivatives with improved potency and selectivity. nih.gov

| Interaction Type | Description | Relevant Moieties | Potential Interacting Residues |

|---|---|---|---|

| π-π Stacking | Non-covalent interaction between aromatic rings. | Benzyl group, Chlorobenzoyl group | Phe, Tyr, Trp, His |

| Hydrogen Bond (Acceptor) | Interaction between the electronegative carbonyl oxygen and a hydrogen atom from the protein. | Carbonyl Oxygen | Ser, Thr, Asn, Gln |

| C-H...π Interaction | A form of weak molecular force involving a C-H bond and a π-system. | Aliphatic C-H bonds of the piperidine ring | Phe, Tyr, Trp |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture from docking studies. By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-protein complex and analyze the conformational flexibility of the ligand. unica.itsamipubco.com

For piperidine-containing compounds, MD simulations are often initiated from a top-ranked docking pose. unica.it These simulations are typically performed using software packages like AMBER, with force fields such as GAFF (General Amber Force Field) for the ligand and ff14SB for the protein. unica.it

Key applications of MD simulations in this context include:

Conformational Stability: MD simulations confirm that the piperidine ring typically maintains a stable chair conformation, which is its most energetically favorable state. nih.govresearchgate.net

Binding Complex Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein over the simulation period, researchers can assess the stability of their interaction. A stable RMSD suggests a persistent binding mode.

Interaction Dynamics: MD allows for the analysis of how interactions (like hydrogen bonds and hydrophobic contacts) evolve over time, providing a more realistic picture of the binding event than static docking. samipubco.com

Solvent Effects: Simulations explicitly include water molecules, allowing for the study of how the solvent influences the binding and conformation of the compound.

In a study on a related piperazine (B1678402) derivative, MD simulations were used to confirm the stability of the ligand within the active site of a target protein, validating the initial docking results. researchgate.net

Prediction of Physicochemical Properties Relevant to Research Design

The prediction of physicochemical properties is essential for evaluating the drug-likeness of a compound and for designing effective experiments. Computational tools can quickly estimate properties that influence a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govnih.gov

For analogs of this compound, in silico ADMET studies have been conducted to predict key parameters. nih.govnih.gov Properties such as lipophilicity (logP), aqueous solubility (logS), and permeability are critical for a compound's ability to be absorbed and reach its target.

| Property | Description | Significance in Research | Typical Predicted Value (for analogs) |

|---|---|---|---|

| Molecular Weight (g/mol) | The mass of one mole of the substance. | Influences size-dependent diffusion and transport. | ~293 - 327 |

| logP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | Affects membrane permeability and solubility. | 4.0 - 4.5 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Correlates with passive molecular transport through membranes. | ~20.3 Ų |

| Hydrogen Bond Acceptors | Number of atoms that can accept a hydrogen bond. | Influences solubility and target binding. | 1 (Carbonyl Oxygen) |

| Hydrogen Bond Donors | Number of atoms that can donate a hydrogen bond. | Influences solubility and target binding. | 0 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. epstem.net Methods like B3LYP with a 6-31G(d,p) basis set are commonly used to optimize the molecular geometry and calculate electronic parameters. nih.govaun.edu.eg

Key insights from these calculations include:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) indicates the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. nih.govnih.gov These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which are crucial for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. nih.gov

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a quantitative measure of the charge distribution and polarity of specific bonds. nih.gov

Band Gap Energy: For solid-state materials, the band gap can be calculated, which is relevant for understanding the material's electronic and optical properties. For an analog, the calculated band gap was found to be 5.091 eV. ijert.org

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates high chemical stability and low reactivity. nih.gov |

Theoretical Studies on Molecular Conformation and Rotational Barriers

Piperidine Ring Conformation: Both experimental data from X-ray crystallography and theoretical calculations confirm that the piperidine ring adopts a stable chair conformation. nih.govresearchgate.net This is the lowest energy conformation, minimizing steric strain.

Dihedral Angles: DFT calculations can determine the dihedral (torsion) angles between the planes of the different rings. For example, in a related compound, the benzyl and mesityl rings were found to be positioned at an acute angle relative to the central piperidine ring. nih.gov In another crystal structure, the two benzene (B151609) rings attached to a piperidine core were inclined to one another at a dihedral angle of 84.63°. nih.gov

Rotational Barriers: The energy required to rotate around the single bonds connecting the rings (e.g., the bond between the piperidine nitrogen and the benzoyl carbonyl carbon) can be calculated. These rotational barriers influence the molecule's conformational flexibility and the set of low-energy shapes it can adopt, which is critical for its ability to fit into a protein's binding site.

These theoretical conformational analyses provide a detailed structural understanding that is fundamental to interpreting the molecule's chemical behavior and biological activity.

Analytical Methodologies for Research and Compound Characterization

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., NMR, HRMS)

The definitive identification of 4-benzyl-1-(4-chlorobenzoyl)piperidine and related structures is accomplished through advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this process.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to map the chemical environment of each hydrogen and carbon atom within the molecule. For a compound like this compound, ¹H NMR spectra would confirm the presence of the benzyl (B1604629) and 4-chlorobenzoyl groups, along with the piperidine (B6355638) core. For instance, spectral data for the 4-benzylpiperidine (B145979) precursor shows characteristic signals corresponding to its aromatic and aliphatic protons. chemicalbook.comnih.gov Similarly, the ¹H NMR spectrum for 4-chlorobenzyl chloride, a related building block, provides clear signals for its aromatic and methylene (B1212753) protons. chemicalbook.com The final compound's spectrum would be a composite, showing distinct peaks for the protons on the phenyl ring of the benzyl group, the piperidine ring, and the dichlorinated phenyl ring of the benzoyl moiety.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular weight and elemental composition of the compound. This technique provides an exact mass measurement, allowing for the unambiguous confirmation of the molecular formula, such as C₁₉H₂₀ClNO for this compound. This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of synthesized compounds and for analyzing complex mixtures.

Reversed-Phase HPLC (RP-HPLC): This is a widely used method for the analysis of piperidine derivatives. nih.gov A typical RP-HPLC setup for a compound like this compound would involve a C18 stationary phase column. nih.gov The mobile phase often consists of a mixture of an aqueous solvent (like water with 0.1% phosphoric acid) and an organic solvent (like acetonitrile), which is run through the column at a controlled flow rate. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector. This method allows for the separation of the target compound from any impurities, starting materials, or byproducts, with high sensitivity and accuracy. nih.gov Linearity in detection can be established over a specific concentration range, and the limits of detection (LOD) and quantitation (LOQ) can be determined to ensure the method's precision. nih.gov HPLC is also used in the purification of synthesized compounds, as was done for a radiolabeled N-benzylpiperidine derivative. researchgate.net

Development and Optimization of In Vitro Assays for Biological Activity Screening

In vitro assays are critical for the initial screening and characterization of the biological activity of new compounds. These assays can be optimized to assess receptor binding, enzyme inhibition, and effects on cellular functions.

Receptor binding assays are used to determine the affinity of a compound for a specific biological target. Radioligand displacement is a common methodology where a radiolabeled ligand with known affinity for a receptor is used.

A study on a structurally related compound, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, illustrates this technique for characterizing binding to sigma (σ) receptors, which are expressed in cell lines like MCF-7 breast cancer cells. researchgate.net In these assays, the ability of the non-radioactive test compound to displace the radiolabeled ligand from the receptor is measured. The data from these competition binding studies are used to calculate the inhibitory constant (Kᵢ), which indicates the compound's binding affinity. researchgate.net For example, competition studies with known sigma ligands like haloperidol (B65202) and DTG demonstrated dose-dependent displacement, confirming the presence of high-affinity binding sites on MCF-7 cells. researchgate.net Scatchard analysis can then be performed to determine the dissociation constant (Kₔ) and the maximum receptor density (Bₘₐₓ). researchgate.net

Table 1: Receptor Binding Affinity of N-Benzylpiperidine Analogs

| Compound/Ligand | Receptor Target | Cell Line | Kᵢ / Kₔ (nM) | Bₘₐₓ (fmol/mg protein) |

|---|---|---|---|---|

| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma Receptors | MCF-7 | Kₔ = 26 | 4000 |

| Haloperidol (displacing [¹²⁵I]BP) | Sigma Receptors | MCF-7 | Kᵢ = 4.6 | N/A |

| DTG (displacing [¹²⁵I]BP) | Sigma Receptors | MCF-7 | Kᵢ = 56 | N/A |

Data sourced from studies on structurally related N-benzylpiperidine derivatives. researchgate.net

Enzymatic assays are fundamental for identifying and characterizing compounds that act as enzyme inhibitors. Research into piperidine derivatives has identified inhibitors for several enzymes, including monoacylglycerol lipase (B570770) (MAGL) and steroid 5α-reductase. nih.govnih.govunisi.it

In these assays, the activity of the enzyme is measured in the presence of varying concentrations of the inhibitor compound to determine its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ). For example, a lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone, was identified as a reversible MAGL inhibitor with a Kᵢ value of 8.6 μM. nih.gov Subsequent optimization led to more potent inhibitors. nih.gov Similarly, various N-substituted piperidine derivatives were tested for their inhibitory activity against human and rat 5α-reductase isozymes. nih.gov

Table 2: Enzymatic Inhibition Data for Piperidine Derivatives

| Compound | Target Enzyme | Species | IC₅₀ / Kᵢ |

|---|---|---|---|

| (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a) | MAGL | N/A | Kᵢ = 8.6 μM |

| Compound 17b (optimized derivative) | MAGL | N/A | Kᵢ = 0.65 μM |

| Compound 6 (diphenylacetyl derivative) | 5α-reductase type 1 | Rat | IC₅₀ = 3.44 μM |

| Compound 6 (diphenylacetyl derivative) | 5α-reductase type 2 | Rat | IC₅₀ = 0.37 μM |

| Compound 7 (dicyclohexylacetyl derivative) | 5α-reductase type 2 | Human | IC₅₀ = 60 nM |

Data sourced from studies on structurally related piperidine derivatives. nih.govnih.gov

Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity. These assays can measure a compound's effect on cell signaling, proliferation, and viability. For instance, MAGL inhibitors derived from a 4-chlorobenzoylpiperidine scaffold were evaluated for their effects on the proliferation and survival of tumor cell lines. nih.gov The potency of MAGL inhibitors has also been confirmed in cell-based assays using U937 cells, where IC₅₀ values were determined. unisi.it Furthermore, cell lines like MCF-7 are routinely used in binding assays to characterize receptor expression and ligand affinity in a cellular environment. researchgate.net

Methodologies for Preclinical In Vivo Pharmacological Assessment in Animal Models

Rodent models are commonly used for this purpose. For example, to evaluate the in vivo efficacy of 5α-reductase inhibitors, selected piperidine derivatives were administered to castrated, testosterone-treated rats, and the primary endpoint was the reduction in prostate weight. nih.gov In other studies, the biodistribution and clearance of a radiolabeled N-benzylpiperidine analog were assessed in rats to understand how the compound is distributed among different organs and cleared from the body. researchgate.net To demonstrate in vivo target engagement, blocking studies can be performed where a known ligand (like haloperidol) is co-administered to see if it reduces the uptake of the radiolabeled compound in target tissues. researchgate.net Furthermore, animal studies can assess broader physiological effects, such as the impact of histamine (B1213489) H₃ receptor antagonists on food intake and brain neurotransmitter levels in rats over several days. nih.gov

Future Research Directions and Translational Perspectives in Chemical Biology

Exploration of Novel Molecular Targets for the 4-benzyl-1-(4-chlorobenzoyl)piperidine Scaffold

The this compound scaffold, and its close analogs, have been investigated for their interaction with a variety of biological targets, suggesting a rich polypharmacological profile that warrants further exploration.

The core 4-benzylpiperidine (B145979) structure is known to act as a monoamine releasing agent, showing selectivity for dopamine (B1211576) and norepinephrine (B1679862) transporters over the serotonin (B10506) transporter. wikipedia.org It also exhibits weak monoamine oxidase (MAO-A and MAO-B) inhibitory activity. wikipedia.org Derivatives of 4-benzylpiperidine have shown potential in treating psychosis through NMDA receptor antagonism. wikipedia.org

Furthermore, the related N-(4-methylbenzoyl)-4-benzylpiperidine has been identified as a target for enoyl-ACP reductase within the fatty acid synthase (FAS-II) system, which is crucial for mycobacterial cell wall biosynthesis. thermofisher.com Other studies on N-substituted piperidine (B6355638) derivatives have demonstrated inhibitory activity against steroid-5alpha-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions. nih.gov More recently, derivatives of the 4-chlorobenzoylpiperidine scaffold have been identified as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system with implications for cancer and neurological disorders.

Given this diverse range of activities, future research should focus on a systematic screening of the this compound scaffold against a broad panel of receptors, enzymes, and ion channels. This could uncover novel, unanticipated molecular targets and open new avenues for therapeutic development. High-throughput screening campaigns, coupled with computational modeling, can efficiently identify new protein-ligand interactions and guide the exploration of this versatile scaffold.

Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency

The synthesis of piperidine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the piperidine ring. The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been described, providing a basis for creating a library of analogs. nih.gov The synthesis of 4-benzylpiperidine itself can be achieved through the reaction of 4-cyanopyridine (B195900) with toluene (B28343) followed by catalytic hydrogenation. wikipedia.org

Future efforts in designing advanced analogues of the this compound scaffold should be guided by structure-activity relationship (SAR) studies to enhance potency and selectivity for specific targets. For instance, in the development of MAGL inhibitors based on the 4-chlorobenzoylpiperidine scaffold, structural optimization led to a significant increase in potency.

Computational modeling and molecular docking studies can play a pivotal role in the rational design of these advanced analogues. nih.gov By understanding the binding modes of the scaffold within the active sites of target proteins, specific modifications can be made to the benzyl (B1604629) and chlorobenzoyl moieties to improve key interactions and enhance biological activity. For example, docking studies of piperazine (B1678402)/piperidine amides as tyrosinase inhibitors have highlighted the importance of the benzyl substituent for potent inhibition.

The synthesis of these new analogues can be achieved through established synthetic routes, such as the reaction of 1-(4-chlorobenzhydryl)piperazine (B1679854) with various benzoyl chlorides. acs.org The development of efficient and scalable synthetic protocols will be crucial for generating a diverse library of compounds for biological evaluation.

Integration of Multi-Omics Approaches for Systems-Level Understanding of Compound Activity

To gain a comprehensive understanding of the biological effects of the this compound scaffold, the integration of multi-omics approaches is essential. thermofisher.commdpi.com These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to compound treatment, moving beyond the study of a single target. techscience.comfrontlinegenomics.comfrontiersin.org

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or tissues treated with this compound or its analogs, researchers can identify the broader signaling pathways and cellular processes that are modulated. This can help to elucidate the mechanism of action, identify potential off-target effects, and uncover novel biomarkers of compound activity. thermofisher.commdpi.comfrontlinegenomics.com

For example, a multi-omics analysis could reveal that a compound not only inhibits its primary target but also affects related metabolic pathways or compensatory signaling cascades. This information is invaluable for predicting both the therapeutic efficacy and potential side effects of a drug candidate. The use of multi-omics is becoming increasingly important in drug discovery for target identification and validation. techscience.com

Development of the this compound Scaffold as Chemical Probes for Biological Systems

The development of chemical probes is a powerful strategy for studying the function of proteins in their native biological context. mdpi.com A well-designed chemical probe should be potent, selective, and possess a modifiable handle for the attachment of reporter tags, such as fluorescent dyes or affinity labels.

The this compound scaffold, with its demonstrated bioactivity and synthetic tractability, is an excellent candidate for development into a suite of chemical probes. By incorporating a reactive group or a clickable alkyne/azide moiety at a non-essential position of the molecule, researchers can create probes for activity-based protein profiling (ABPP) or for pull-down experiments to identify novel binding partners.

These chemical probes would be instrumental in validating the molecular targets of the scaffold in complex biological systems, such as cell lysates or even in living organisms. chemrxiv.org For instance, a fluorescently labeled probe could be used to visualize the subcellular localization of its target protein, while an affinity-based probe could be used to isolate and identify the target from a complex mixture of proteins.

Hypothesis Generation for Therapeutic Applications in Preclinical Research

Based on the known and potential biological activities of the this compound scaffold, several hypotheses for its therapeutic application in preclinical research can be generated.

Neurodegenerative Diseases: Given the activity of related compounds on targets such as acetylcholinesterase (AChE), histone deacetylases (HDAC), and the serotonin transporter (SERT), the this compound scaffold could be explored for the treatment of Alzheimer's disease and other neurodegenerative conditions. nih.govacs.orgtechscience.com Dual-target inhibitors could offer a more effective therapeutic strategy by addressing multiple pathological aspects of the disease.

Cancer: The inhibition of MAGL by related 4-chlorobenzoylpiperidine derivatives suggests a potential role for this scaffold in cancer therapy. MAGL is overexpressed in several types of cancer and contributes to tumor progression. The development of potent and selective MAGL inhibitors based on this scaffold could represent a novel anticancer strategy.

Infectious Diseases: The identification of enoyl-ACP reductase as a potential target for a related benzylpiperidine derivative opens the door to exploring this scaffold for the development of new antibacterial agents, particularly against mycobacterial infections like tuberculosis. thermofisher.com

Psychiatric Disorders: The known effects of 4-benzylpiperidine on monoamine systems and the NMDA receptor antagonism of its derivatives suggest that this scaffold could be a starting point for the development of novel treatments for psychosis and other psychiatric disorders. wikipedia.org

These hypotheses should be rigorously tested in relevant preclinical models of disease to validate the therapeutic potential of the this compound scaffold and its optimized analogs.

Q & A

Q. What are the standard synthetic routes for 4-benzyl-1-(4-chlorobenzoyl)piperidine, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution, where piperidine reacts with 4-chlorobenzoyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) to neutralize HCl byproducts. Solvents like dichloromethane or toluene are used under reflux (60–80°C) for 6–12 hours. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of piperidine to acyl chloride) and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions on the piperidine ring, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%). X-ray crystallography resolves stereochemistry, as demonstrated in the crystal structure of its monohydrate derivative (CCDC deposition number: 1029545) .

Q. What preliminary biological screening assays are recommended for this compound?

Begin with in vitro enzyme inhibition assays (e.g., MAGL or PKB) using fluorogenic substrates. For MAGL, measure residual activity after incubation (IC₅₀ determination via kinetic fluorescence). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for MAGL over FAAH, and what computational tools support this?

Replace the 4-chlorobenzoyl group with bulkier substituents (e.g., 2,4,6-trimethylbenzyl) to sterically hinder FAAH binding. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities. In silico ADMET (SwissADME) guides logP optimization (target: 2–3) to improve blood-brain barrier penetration .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

Pharmacokinetic profiling (plasma t₁/₂, Cmax) in rodent models identifies metabolic instability. Address this via prodrug approaches (e.g., esterification of the piperidine nitrogen) or co-administration with CYP450 inhibitors. Parallel artificial membrane permeability assays (PAMPA) assess intestinal absorption .

Q. How does the crystal structure inform SAR studies for PKB inhibition?

The title compound’s crystal structure reveals a planar 4-chlorobenzoyl group forming π-π interactions with PKB’s hydrophobic pocket. Derivatives with electron-withdrawing groups (e.g., -CF₃) at the benzoyl para-position show 10-fold higher IC₅₀ values in kinase inhibition assays (KinomeScan profiling) .

Q. What analytical methods validate target engagement in complex biological matrices?

Use LC-MS/MS to quantify compound levels in tissue homogenates (LOQ: 1 ng/mL). For MAGL inhibition, measure endogenous 2-AG elevation via LC-ESI-MS. Surface plasmon resonance (SPR) confirms direct binding to recombinant MAGL (KD < 100 nM) .

Q. How are off-target effects mitigated during lead optimization?

Counter-screening against related enzymes (e.g., COX-2, LOX-5) and GPCR panels (Eurofins Cerep) identifies off-target activity. Introduce polar groups (e.g., -OH or -NH₂) to reduce promiscuity. ToxPredict (ZebraFish embryo assay) flags hepatotoxicity risks early .

Methodological Guidelines

- Data Contradiction Analysis : Cross-validate enzyme inhibition data using orthogonal assays (e.g., SPR vs. fluorescence). For conflicting PK results, repeat studies with radiolabeled compound (¹⁴C tracing) .

- Experimental Design : Use a fractional factorial design (JMP Pro) to optimize synthetic yield, varying solvent polarity, temperature, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.